molecular formula C7H14O2 B1222032 Ethyl valerate CAS No. 539-82-2

Ethyl valerate

Cat. No.: B1222032
CAS No.: 539-82-2
M. Wt: 130.18 g/mol
InChI Key: ICMAFTSLXCXHRK-UHFFFAOYSA-N
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Description

CAS Registry Number and IUPAC Name

Ethyl valerate, systematically named ethyl pentanoate , is a carboxylic acid ester with the CAS Registry Number 539-82-2 . Its IUPAC designation reflects its structural composition: a pentanoic acid backbone esterified with ethanol. The molecular formula is C₇H₁₄O₂ , with a molar mass of 130.18 g/mol . Regulatory databases, including the U.S. Food and Drug Administration (FDA) Substances Added to Food inventory, classify it under 21 CFR 172.515 as a flavoring agent.

FEMA GRAS Status and JECFA Evaluations

This compound holds FEMA GRAS status (FEMA No. 2462), indicating its recognition as safe for use in food by the Flavor and Extract Manufacturers Association. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) assigned it the identifier JECFA No. 30 and confirmed its safety for consumption as a flavoring agent at current intake levels. These evaluations underscore its compliance with international purity specifications, including those set by the International Fragrance Association (IFRA).

Molecular Architecture and Conformational Analysis

Microwave Spectroscopy Validation of Gas-Phase Structures

Microwave spectroscopy studies have resolved the gas-phase structure of this compound with high precision. Molecular beam Fourier transform microwave (MB-FTMW) spectroscopy revealed two dominant conformers: one with Cₛ symmetry and another with C₁ symmetry . The C₁ conformer , more abundant in gas-phase analyses, exhibits a rotational constant of A = 1,129.3 MHz , B = 1,023.7 MHz , and C = 545.2 MHz . These values align with theoretical predictions when advanced quantum methods (e.g., CCSD/6-311++G) are employed, overcoming limitations of MP2/6-311++G calculations.

Density Functional Theory (DFT) Calculations for Conformer Stability

DFT studies at the B3LYP/6-311++G(d,p) level identified key torsional angles governing conformational stability. The lowest-energy conformer features a gauche orientation of the ethyl group relative to the pentanoyl chain, stabilized by hyperconjugative interactions between σ(C–O) and σ*(C–C) orbitals. Comparative analyses of this compound analogs (e.g., ethyl acetate) demonstrated that polarization functions in basis sets are critical for accurate energy predictions, reducing basis set superposition errors (BSSE) by 1–2 kcal/mol.

Spectroscopic Profiling

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectral Signatures

  • Infrared Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands at 1,745 cm⁻¹ (C=O stretch), 1,240 cm⁻¹ (C–O–C asymmetric stretch), and 1,050 cm⁻¹ (C–O–C symmetric stretch). A weak band near 3,000 cm⁻¹ corresponds to C–H stretching in the ethyl and pentanoyl groups.
  • NMR Spectroscopy :
    • ¹H NMR (90 MHz, CDCl₃): δ 4.08 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 2.29 (t, 2H, J = 7.6 Hz, COOCH₂), 1.61 (m, 2H, CH₂), 1.32 (t, 3H, J = 7.1 Hz, OCH₂CH₃), and 0.98 (t, 3H, J = 7.3 Hz, terminal CH₃).
    • ¹³C NMR (25.16 MHz, CDCl₃): δ 173.2 (C=O), 60.1 (OCH₂CH₃), 34.5 (COOCH₂), 27.8–22.1 (methylene carbons), 14.1 (OCH₂CH₃), and 13.9 (terminal CH₃).

Mass Spectrometry Fragmentation Patterns

Electron ionization (EI) mass spectrometry of this compound produces a molecular ion peak at m/z 130 (C₇H₁₄O₂⁺), with major fragments at:

  • m/z 85 (C₄H₅O₂⁺, loss of pentyl group),
  • m/z 57 (C₃H₅O⁺, acylium ion),
  • m/z 29 (C₂H₅⁺, ethyl ion).
    The base peak at m/z 60 corresponds to rearrangement products involving McLafferty-type hydrogen transfers.

Properties

IUPAC Name

ethyl pentanoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMAFTSLXCXHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID6040161
Record name Ethyl valerate
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Molecular Weight

130.18 g/mol
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Physical Description

Liquid, Colourless to pale yellow liquid
Record name Ethyl pentanoate
Source Human Metabolome Database (HMDB)
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Record name Ethyl pentanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

144.00 to 145.00 °C. @ 760.00 mm Hg
Record name Ethyl pentanoate
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Solubility

2.21 mg/mL at 25 °C, Slightly soluble in ethanol, insoluble in water
Record name Ethyl pentanoate
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Record name Ethyl pentanoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.870-0.875
Record name Ethyl pentanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

539-82-2
Record name Ethyl valerate
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Record name Ethyl valerate
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Record name Ethyl pentanoate
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Record name Pentanoic acid, ethyl ester
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Record name Ethyl valerate
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Record name Ethyl pentanoate
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Melting Point

-91.2 °C
Record name Ethyl pentanoate
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Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Sulfuric acid (5–10 mol%) is commonly used, though p-toluenesulfonic acid offers milder conditions.

  • Temperature : 60–110°C under reflux.

  • Solvent : Often solvent-free or in non-polar media (e.g., toluene) to facilitate azeotropic water removal via Dean–Stark distillation.

  • Yield : Typically 60–75% due to equilibrium limitations, though excess ethanol (3:1 molar ratio) improves conversion.

Limitations : Equilibrium-driven reversibility necessitates water removal or reagent excess. Tertiary alcohols are unsuitable due to elimination side reactions.

Acid-Catalyzed Esterification with Nanoporous Catalysts

Recent advances utilize solid acid catalysts to enhance selectivity and reduce environmental impact. A notable example is the 0.08%-SO₃H functionalized benzylated Al-SBA-15 nanoporous catalyst , which achieved 95% this compound yield at 79.84°C in 2 hours.

Mechanism and Advantages

  • Catalyst Structure : The Al-SBA-15 framework provides high surface area (≈800 m²/g) and acidity, while SO₃H groups act as Brønsted acid sites.

  • Reaction Efficiency :

    ParameterValue
    Temperature79.84°C
    Time2 hours
    Catalyst Loading0.08 wt%
    Ethanol:Valeric Acid1:1 molar ratio
    Yield95%

This method eliminates aqueous waste and enables catalyst reuse for 5 cycles with <5% activity loss.

Enzymatic Synthesis Using Immobilized Lipases

Enzymatic esterification offers a green alternative, leveraging lipases (e.g., Thermomyces lanuginosus lipase, TLL) immobilized on polyhydroxybutyrate (PHB) particles .

Key Findings from Factorial Design Optimization:

  • Optimal Conditions :

    • Temperature: 30.5°C

    • Biocatalyst Loading: 18% (m/v)

    • Agitation: 234 rpm

    • Substrate Concentration: 1,000 mM ethanol and valeric acid

  • Performance :

    • Conversion: 92% in 105 minutes (immobilized TLL) vs. 82% in 120 minutes (free TLL).

    • Reusability: 86% activity retained after 6 cycles.

Advantages : Mild conditions, no solvent required, and high enantioselectivity.

One-Pot Synthesis from Biomass Derivatives

A novel approach converts biomass-derived 2-furoic acid to this compound via a tandem esterification–hydrogenolysis process using a CoPt@CoX₃O₄-NC catalyst.

Reaction Pathway and Efficiency:

  • Esterification : 2-Furoic acid reacts with ethanol to form ethyl furoate.

  • Hydrogenolysis : The furan ring is cleaved over CoPt sites, yielding this compound.

  • Conditions : 160°C, 20 bar H₂, 6 hours.

  • Yield : ≈80% (estimated from analogous systems).

Benefits : Utilizes renewable feedstocks and avoids intermediate purification.

Comparative Analysis of Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Scalability
Fischer–SpeierH₂SO₄60–1101–1060–75Industrial
Nanoporous Al-SBA-15SO₃H-Bz-Al-SBA-1579.84295Lab to pilot
Enzymatic (TLL-PHB)Immobilized lipase30.51.7592Bioreactor
One-Pot (CoPt@CoX₃O₄-NC)CoPt alloy on metal oxide1606≈80Emerging

Chemical Reactions Analysis

Types of Reactions: Ethyl valerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into valeric acid and ethanol.

    Oxidation: this compound can be oxidized to produce valeric acid.

    Reduction: Reduction of this compound can yield valeric alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Valeric acid and ethanol.

    Oxidation: Valeric acid.

    Reduction: Valeric alcohol.

Scientific Research Applications

2.1. Flavoring Agent in Food Industry

Ethyl valerate is primarily utilized as a flavoring agent in the food industry. It is known for imparting a green apple flavor, making it popular in confectionery and beverage formulations. Research has demonstrated that the enzymatic synthesis of this compound using immobilized lipases can enhance flavor quality and yield. For instance, a study highlighted the optimization of lipase-catalyzed synthesis using response surface methodology, achieving significant yields of this compound under controlled conditions .

Study Method Findings
Jacob et al. (2021)Enzymatic synthesisAchieved 90% yield using immobilized lipases
Process Biochem. (2011)Covalent immobilizationEnhanced stability and activity of lipases for this compound production

2.2. Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for potential therapeutic applications due to their biological activities. For example, studies have indicated that certain esters exhibit antimicrobial properties, making them candidates for drug formulation .

2.3. Chemical Synthesis

This compound is also significant in chemical synthesis processes, particularly in the production of biodegradable polymers and surfactants. Its role as a building block in polymer chemistry has been investigated for developing environmentally friendly materials .

3.1. Enzymatic Synthesis Optimization

A notable case study involved optimizing the enzymatic synthesis of this compound through the use of immobilized lipases on magnetic nanocellulose-polyethersulfone membranes. This approach not only improved the yield but also enhanced the operational stability of the enzyme, allowing for repeated use without significant loss of activity .

3.2. Flavor Compound Analysis

Another study focused on analyzing volatile flavor compounds produced during the fermentation process involving this compound. The research provided insights into how enzymatic processes can influence flavor profiles in food products, underscoring the importance of this compound in food science .

Mechanism of Action

The mechanism of action of ethyl valerate involves its interaction with biological membranes and enzymes. It can modulate the activity of certain enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Table 1. Odor Characteristics and Thresholds of Selected Esters

Compound Odor Description Odor Threshold (ppm) Key Applications
This compound Fruity, green apple, sweet 0.01–0.1 Baijiu, baked goods
Ethyl hexanoate Pineapple, fruity, sweet 0.001–0.005 Whisky, fruit flavors
Ethyl butyrate Pineapple, juicy 0.001–0.01 Candies, dairy products
Ethyl isovalerate Fruity, cheesy, sweaty 0.01–0.05 Fermented beverages

Sources:

Role in Alcoholic Beverages

In Baijiu subtypes (e.g., Q40 and Q50), this compound concentrations exceed those of ethyl nonanoate and ethyl oenanthate, contributing to distinct fruity-floral notes . Conversely, ethyl 2-methylbutanoate dominates in rice-flavor Baijiu (RFB), emphasizing its structural sensitivity to production conditions (Table 2) .

Table 2. Ester Concentrations in Baijiu Subtypes (mg/L)

Compound Q40/Q50 (Fruity-Floral) RFB (Rice-Flavor)
This compound 12.5–15.2 3.8–4.5
Ethyl 2-methylbutanoate 2.1–3.0 8.9–10.4
Ethyl hexanoate 45.6–50.3 22.1–25.6

Sources:

Stability and Functional Roles

High hydrostatic pressure (HHP) treatments in food processing reduce this compound levels, unlike ethyl caproate , which remains stable under similar conditions . This compound also exhibits inconsistent antimicrobial activity compared to isoamyl acetate , which shows dose-dependent effects against pathogens .

Biological Activity

Ethyl valerate (EV), a compound known for its fruity aroma reminiscent of green apples, is an ester formed from the reaction of valeric acid and ethanol. Its biological activity has garnered attention in various fields, including food science, biocatalysis, and potential applications in biofuels. This article explores the biological properties, synthesis methods, and relevant research findings related to this compound.

This compound has the molecular formula C7H14O2C_7H_{14}O_2 and is classified as a short-chain fatty acid ester. The synthesis of this compound can be achieved through different methods, primarily enzymatic esterification using lipases. Several studies have focused on optimizing the conditions for its production, particularly through the use of immobilized lipases.

Enzymatic Synthesis

The enzymatic synthesis of this compound has been extensively studied due to its efficiency and specificity. Key findings from various research efforts include:

  • Burkholderia cepacia Lipase : This lipase has been shown to produce high yields of this compound. A study reported a conversion rate of approximately 90% after 120 hours when using immobilized lipase in sodium alginate with heptane as a solvent .
  • Aspergillus oryzae Lipase : Another study demonstrated that electrospun magnetic nanocellulose-polyethersulfone conjugated lipase achieved significant yields (up to 92%) in shorter reaction times compared to free lipases .

Biological Activities

This compound exhibits several biological activities that make it a compound of interest in various applications:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing potential as a natural preservative in food products. The presence of short-chain fatty acids like this compound is linked to inhibiting the growth of pathogens .

Flavoring Agent

Due to its pleasant aroma, this compound is widely used as a flavoring agent in the food industry. Its synthesis via enzymatic processes not only enhances flavor but also aligns with consumer preferences for natural additives .

Potential as a Biofuel Additive

This compound has been studied as a potential biofuel additive due to its favorable combustion properties. Research suggests that esters like this compound can improve engine performance and reduce emissions when blended with conventional fuels .

Case Studies and Research Findings

Several studies have investigated the synthesis and application of this compound:

StudyMethodYieldKey Findings
Karra-Châabouni et al. (2006)Immobilized Staphylococcus simulans Lipase78% after 72 hoursDemonstrated effective production using heptane as a solvent .
Jacob et al. (2021)Electrospun MNC/PES-AOL Lipase92% in 105 minutesShowed improved enzyme activity and stability, leading to higher yields compared to free enzymes .
ResearchGate (2020)Esterification of Valeric AcidHigh yield reportedExplored renewable sources for producing this compound as a fuel additive .

Q & A

Q. What are the standard methodologies for synthesizing ethyl valerate in laboratory settings?

this compound is commonly synthesized via enzymatic esterification of valeric acid and ethanol. A solvent-based approach using immobilized Thermomyces lanuginosus lipase (TLL) on polyhydroxybutyrate (PHB) particles achieves ≈92% conversion under optimized conditions (30.5°C, 234 rpm, 18% biocatalyst loading). Solvent-free systems yield lower efficiency (13%), highlighting the role of reaction medium in enzyme activity . Gas chromatography–mass spectrometry (GC-MS) and Fourier transform infrared spectroscopy (FTIR) are used to confirm product purity .

Q. How is this compound’s molecular structure validated experimentally?

Microwave spectroscopy, particularly molecular beam Fourier transform microwave spectroscopy (MB-FTMW), is the gold standard for determining this compound’s gas-phase conformation. This method provides rotational constants with ±1 kHz accuracy, distinguishing between conformers like C1 and C7H14O2 . Comparative studies with computational methods (e.g., MP2/cc-pVDZ) validate experimental data .

Q. What are the applications of this compound in preclinical models?

this compound is used in olfactory discrimination studies in mice. For example, it serves as a training odorant in behavioral assays to assess learning outcomes when paired with non-task odorants like limonene. These experiments rely on controlled vapor-phase delivery and proportional mixing (e.g., 30:70 ratios) to isolate sensory responses .

Advanced Research Questions

Q. How do combustion pathways of this compound vary under lean, stoichiometric, and rich flame conditions?

In low-pressure (55 mbar) flat flames, this compound decomposes via distinct pathways:

  • Lean flame (Φ=0.81) : Dominated by CH3CHO → CH3CO → CH3 → CH2O → HCO.
  • Stoichiometric flame (Φ=0.95) : Produces C4H7COOH intermediates via C4H9COOH.
  • Rich flame (Φ=1.31) : Generates C2H4 through C4H6 and C3H6 pathways.
    A kinetic model (211 species, 1368 reactions) aligns with experimental GC data at 1100–2000 K but underestimates H2 and C2H2 at high pressures (10 atm) .

Q. What catalytic strategies optimize this compound production from biomass derivatives like γ-valerolactone (GVL)?

MOF catalysts (e.g., Pd@MIL-101Cr-SO3H) convert GVL to this compound with 26–44% selectivity at 200–250°C. Selectivity shifts to ethyl pentanoate (83%) at higher temperatures due to Pd nanoparticle aggregation. Reusability studies show framework collapse after the first cycle, necessitating post-reaction structural validation via TEM and ICP-AES .

Q. How do computational methods address discrepancies in this compound’s rotational constants?

MP2/cc-pVDZ calculations reduce errors in rotational constants (<1%) compared to B3LYP-D3BJ, which overestimates centrifugal distortion. This error compensation arises from equilibrium (Xe) vs. experimental (X0) rotational constant mismatches, requiring hybrid theoretical-experimental validation .

Q. What experimental contradictions arise in this compound’s role in anaphylaxis modulation?

this compound co-administered with acetylsalicylic acid (ASA) suppresses IgE-mediated mast cell activation in murine models. However, body temperature changes post-antigen challenge vary significantly between treatment groups (e.g., this compound + ASA vs. ASA alone), suggesting context-dependent immunomodulatory effects that warrant dose-response studies .

Methodological Challenges and Data Analysis

Q. How to resolve conflicting product selectivity data in catalytic hydrogenation of levulinic acid?

this compound selectivity increases with temperature (29% at 350°C) but competes with ethyl levulinate (85% at 250°C). Discrepancies arise from competing endothermic pathways, requiring pressure–temperature phase diagrams and in situ spectroscopy to track intermediate stability .

Q. What statistical frameworks are used to optimize this compound synthesis via factorial design?

A 2^k factorial design evaluates parameters like temperature, biocatalyst loading, and reactant concentration. For example, agitation (234 rpm) and ethanol concentration (1,000 mM) are identified as critical factors via ANOVA, achieving 92% conversion in heptane solvent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl valerate
Reactant of Route 2
Ethyl valerate

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